molecular formula C15H22BClO3 B3033901 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester CAS No. 1260029-47-7

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Cat. No. B3033901
CAS RN: 1260029-47-7
M. Wt: 296.6
InChI Key: ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Pinacol boronic esters, such as 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The empirical formula of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is C15H22BClO3 . The SMILES string is CC1©C©©OB(C2=CC(Cl)=CC=C2)O1 .


Chemical Reactions Analysis

Pinacol boronic esters are widely used in the Suzuki-Miyaura coupling reaction to connect organic building blocks for the total synthesis of complex molecules . The 2-aminopyrimidine-5-pinacolboronate ester was used as a starting material in the synthesis of a development compound .

Scientific Research Applications

Building Blocks in Organic Synthesis

Pinacol boronic esters, such as 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including functionalizing deboronation of alkyl boronic esters .

Protodeboronation

Protodeboronation is a process where a boron atom is replaced by a hydrogen atom. This compound can be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Anti-Markovnikov Hydromethylation of Alkenes

This compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Drug Delivery Systems

Phenylboronic acid pinacol ester, a similar compound, has been used to create a reactive oxygen species (ROS)-responsive drug delivery system . This system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been used in the treatment of Periodontitis . Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Suzuki-Miyaura Reaction

3-Cyanophenylboronic acid pinacol ester, a similar compound, can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .

Preparation of Alkyl- and Aryl Quinones

This compound can be used in the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, is crucial for the success of this pathway .

Pharmacokinetics

It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring . This could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, leading to the creation of a variety of complex organic compounds .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability in biological systems.

Safety and Hazards

The safety information available suggests that 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXZSHQHMWCQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.